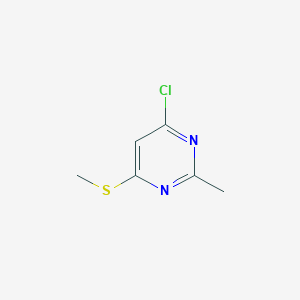
4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H6ClN2S . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methyl group, and a methylsulfanyl group .Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” is a solid compound . The compound has a molecular weight of 209.1 and 228.63 . The InChI code for the compound is "1S/C6H6Cl2N2S/c1-11-6-9-4 (3-7)2-5 (8)10-6/h2H,3H2,1H3" .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Pyrimidines, including derivatives like 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine, have been widely studied for their pharmacological effects, including anti-inflammatory activities. The synthesis methods for pyrimidines vary, offering multiple pathways to enhance anti-inflammatory effects by targeting specific inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. These compounds have shown potent anti-inflammatory effects across various studies, highlighting the significance of structure–activity relationships (SARs) in developing new pyrimidine analogs with minimized toxicity and enhanced efficacy (Rashid et al., 2021).
Anticancer Applications
The anticancer potential of pyrimidine derivatives, including those with a structure similar to 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine, has been extensively documented. Pyrimidines exhibit a wide range of mechanisms in cancer cell inhibition, making them versatile scaffolds for anticancer agent development. The synthesis and evaluation of these compounds have been a significant focus, with numerous patents highlighting their promise in treating various cancers. The structure of potent compounds, their inhibitory concentrations (IC50 values), and their specific targets or mechanisms of action have been comprehensively reviewed, emphasizing the ongoing research interest in pyrimidine-based anticancer agents (Kaur et al., 2014).
Anti-Alzheimer's Potential
The exploration of pyrimidine derivatives as potential anti-Alzheimer's agents underscores the versatility of this chemical class. The structural characteristics of pyrimidines contribute to their role in neuroprotective strategies, with recent reviews focusing on their utility in addressing the complexities of Alzheimer's disease. This includes an emphasis on the SAR-based approach to understanding and developing pyrimidine moieties as therapeutic agents, showcasing the depth of research dedicated to leveraging the neuroprotective properties of pyrimidines (Das et al., 2021).
Optoelectronic Materials
Pyrimidines, by virtue of their electronic and structural properties, find applications beyond medicinal chemistry, including in the development of optoelectronic materials. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems has shown great promise for creating novel materials with desirable photophysical and electrochemical properties. This highlights the interdisciplinary research avenues that pyrimidine derivatives, including those similar to 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine, can explore, ranging from pharmaceuticals to advanced materials science (Lipunova et al., 2018).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for the compound include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAKFWMJJGITGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718841 | |
| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
CAS RN |
867131-59-7 | |
| Record name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867131-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

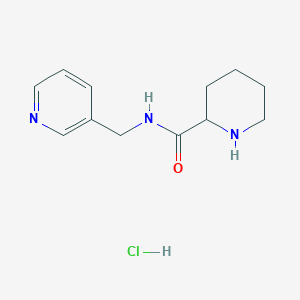
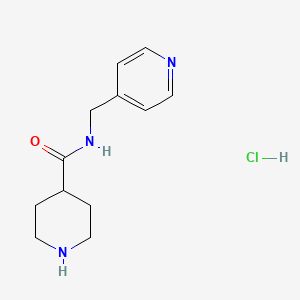
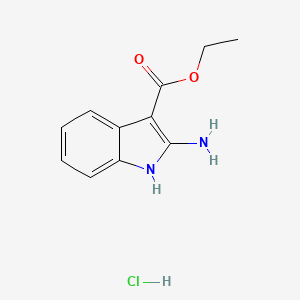
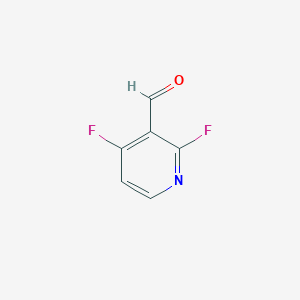
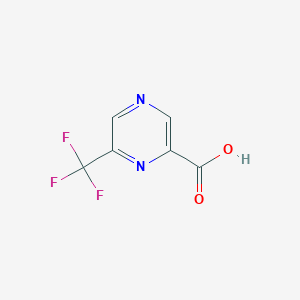
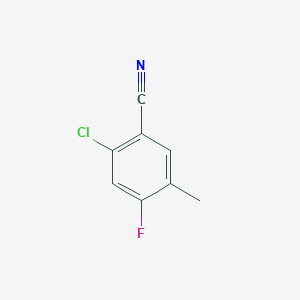
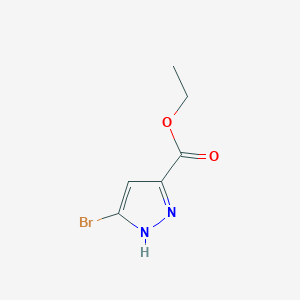
![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

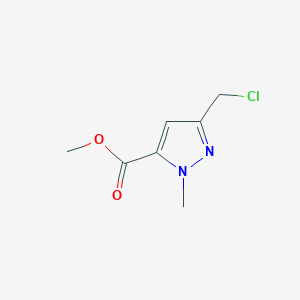
![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)
![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)